N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea is an organic compound that features a benzodioxole moiety, an ethyl linkage, and a cyclohexylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Ethylation: The benzodioxole moiety is then ethylated using ethyl bromide in the presence of a base such as sodium hydride.
Urea Formation: The ethylated benzodioxole is reacted with cyclohexyl isocyanate to form the final product, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, while the cyclohexylurea group can enhance binding affinity and specificity. This compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- 1-(1,3-Benzodioxol-5-yl)-2-butanone
- N-(1,3-Benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-cyclohexylurea is unique due to its specific combination of the benzodioxole moiety and the cyclohexylurea group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-cyclohexylurea |
InChI |
InChI=1S/C16H22N2O3/c1-11(12-7-8-14-15(9-12)21-10-20-14)17-16(19)18-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H2,17,18,19) |
InChI Key |
BHLOPROBNGGGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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